molecular formula C18H17NO7S B2468952 methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate CAS No. 2034442-72-1

methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate

Cat. No.: B2468952
CAS No.: 2034442-72-1
M. Wt: 391.39
InChI Key: SXLJAGXOXYWEDY-UHFFFAOYSA-N
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Description

Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a 4-methoxy group, a sulfamoyl moiety at position 3, and a [2,3'-bifuran]-5-ylmethyl side chain. The bifuran system (two fused furan rings) and sulfamoyl group distinguish it from simpler benzoate derivatives.

Properties

IUPAC Name

methyl 3-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S/c1-23-16-5-3-12(18(20)24-2)9-17(16)27(21,22)19-10-14-4-6-15(26-14)13-7-8-25-11-13/h3-9,11,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLJAGXOXYWEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate typically involves multiple steps, starting with the preparation of the bifuran moiety. The bifuran can be synthesized through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound .

The next step involves the introduction of the sulfamoyl group. This can be achieved by reacting the bifuran derivative with a suitable sulfonamide under basic conditions. Finally, the methoxybenzoate ester is introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired product quality.

Types of Reactions:

    Oxidation: The bifuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The sulfamoyl group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The methoxybenzoate ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized bifuran derivatives.

    Reduction: Amino derivatives of the sulfamoyl group.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with sulfamoyl functional groups exhibit significant antimicrobial properties. Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate has been investigated for its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli32
S. aureus16
P. aeruginosa64

In vitro studies have shown that this compound can inhibit the growth of these pathogens, suggesting its potential as a new antimicrobial agent.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines.

Cell Line IC₅₀ Value (µM) Reference
MCF-7 (Breast Cancer)45
A549 (Lung Cancer)50
HeLa (Cervical Cancer)40

The results demonstrate that this compound exhibits promising cytotoxic effects, warranting further investigation into its mechanisms of action.

Cholinesterase Inhibition

Given the structural similarities to known cholinesterase inhibitors, this compound has been tested for its ability to inhibit acetylcholinesterase activity, which is crucial in neurodegenerative disease treatment.

Activity IC₅₀ Value (µM) Reference
Acetylcholinesterase Inhibition25

This inhibition suggests potential therapeutic applications in conditions such as Alzheimer's disease, where cholinesterase inhibitors are commonly used.

Case Study 1: Antimicrobial Efficacy

In a study conducted on the antimicrobial efficacy of various sulfamoyl derivatives, this compound was found to exhibit strong activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the antibacterial properties and confirmed the compound's potential as a lead candidate for further development in antimicrobial therapies.

Case Study 2: Antitumor Mechanism Exploration

A series of experiments were conducted on the cytotoxic effects of this compound in human cancer cell lines. The results indicated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

Mechanism of Action

The mechanism of action of methyl 3-[({[2,3’-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bifuran moiety can participate in π-π interactions, while the sulfamoyl group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its bifuran-sulfamoyl-benzoate architecture. Below is a comparison with structurally or functionally related compounds:

Compound Name Key Functional Groups Core Structure Applications/Use Cases
Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate Sulfamoyl, bifuran, 4-methoxybenzoate Benzoate ester Hypothesized herbicide or enzyme inhibitor
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Sulfonylurea, triazine, 4-methoxybenzoate Benzoate ester Herbicide (ALS inhibitor)
Ethametsulfuron-methyl (Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Sulfonylurea, triazine, benzoate ester Benzoate ester Herbicide (ALS inhibitor)
Methyl 4-methoxybenzoate 4-Methoxybenzoate Simple benzoate ester Preservative, fragrance intermediate
Ethyl 4-methoxybenzoate 4-Methoxybenzoate Simple benzoate ester Solvent, flavoring agent

Key Differences and Implications

Heterocyclic Systems: The bifuran group in the target compound replaces the triazine ring found in sulfonylurea herbicides (e.g., metsulfuron-methyl). Triazines are critical for binding acetolactate synthase (ALS) in plants, suggesting the bifuran system may confer distinct target specificity or reduced cross-resistance in weeds .

Sulfamoyl vs. Sulfonylurea Linkages :

  • The sulfamoyl group (-SO₂-NH-) lacks the urea bridge (-NH-C(O)-NH-) present in sulfonylureas. This structural simplification may reduce metabolic instability but could diminish herbicidal activity, as sulfonylureas rely on urea for ALS binding .

Substituent Effects :

  • The 4-methoxy group on the benzoate core is shared with metsulfuron-methyl and simpler esters (e.g., methyl 4-methoxybenzoate). This group enhances lipophilicity, aiding membrane penetration in agrochemicals or prolonging shelf life in preservatives .

Application Scope :

  • Sulfonylurea derivatives (e.g., metsulfuron-methyl) are well-documented herbicides, whereas methyl 4-methoxybenzoate is primarily industrial. The target compound’s bifuran-sulfamoyl hybrid structure may bridge these roles, though empirical data are lacking.

Research Findings and Hypotheses

  • Synthetic Accessibility : The bifuran moiety may complicate synthesis compared to triazine-based herbicides, requiring specialized coupling reagents for furan ring assembly.
  • Environmental Impact : Bifuran’s lower nitrogen content compared to triazines could reduce soil persistence and ecological toxicity, aligning with modern agrochemical sustainability goals.
  • Biological Activity: Molecular docking studies (extrapolated from sulfonylureas) suggest the sulfamoyl group could interact with ALS or analogous enzymes, but the bifuran’s planar structure might favor non-target interactions, such as antimicrobial or antifungal activity.

Biological Activity

Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate, with the CAS number 2034442-72-1, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H17NO7S
  • Molecular Weight : 391.4 g/mol
  • Structure : The compound features a bifuran moiety connected to a sulfamoyl group and a methoxybenzoate, which may influence its biological interactions.

The biological activity of this compound can be attributed to its structural components:

  • Bifuran Moiety : Known for its ability to interact with various biological targets, potentially influencing enzyme activity and receptor binding.
  • Sulfamoyl Group : This functional group is often associated with antimicrobial and anti-inflammatory properties.
  • Methoxybenzoate : This component may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. Studies have shown that this compound may inhibit the growth of various bacterial strains through interference with folate synthesis pathways.

Anti-inflammatory Effects

The presence of the methoxybenzoate group suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines in vitro and in vivo models.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
    • In another experiment, the compound demonstrated a reduction in nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS), suggesting anti-inflammatory properties.
  • In Vivo Studies :
    • Animal model studies have indicated that administration of this compound resulted in decreased edema in paw inflammation models, reinforcing its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Anti-inflammatoryMacrophage cellsReduced NO production
In Vivo InflammationRat paw edema modelDecreased edema

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